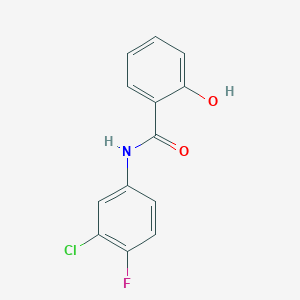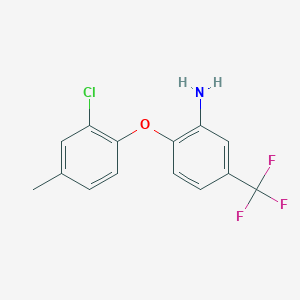![molecular formula C18H14Cl2N2O6 B269711 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B269711.png)
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features both nitro and dichloro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl compound to introduce the nitro group. This is followed by the formation of an oxoethyl ester through esterification reactions. The final step involves the coupling of the dichloroanilino group with the oxobutanoate moiety under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted anilino compounds.
Aplicaciones Científicas De Investigación
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and dichloro groups play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{3-Nitrophenyl}-2-oxoethyl 3-({2,4-bisnitroanilino}methyl)pyridine
- 2-{3-Nitrophenyl}-2-oxoethyl (3,4-dimethylphenoxy)acetate
- 2-(3-Nitrophenyl)-2-oxoethyl 2-chlorobenzoate
Uniqueness
What sets 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H14Cl2N2O6 |
|---|---|
Peso molecular |
425.2 g/mol |
Nombre IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H14Cl2N2O6/c19-13-5-2-6-14(18(13)20)21-16(24)7-8-17(25)28-10-15(23)11-3-1-4-12(9-11)22(26)27/h1-6,9H,7-8,10H2,(H,21,24) |
Clave InChI |
QZQNPVGLZUWMEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone](/img/structure/B269628.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide](/img/structure/B269630.png)
![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![METHYL 2-(2-{[3-(2-METHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B269635.png)

![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B269646.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B269658.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(4-ETHYLPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B269662.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269664.png)
